(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
Physical and chemical properties include the compound’s melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Heterocyclic Synthesis and Antioxidant Activity :
- Pyrazolo[1,5-a]pyrimidines and other heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety were synthesized and evaluated as antioxidants, with some compounds showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Sonochemical Synthesis :
- A sonochemical method for synthesizing pyrazolo[1,5-a]pyrimidines was reported, highlighting advantages like simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).
Biomedical Applications :
- A compound with structural relevance, 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, showed potential for various biomedical applications, especially for regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Anti-Inflammatory Activity :
- Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Anticancer Activity :
- 4-Aminoantipyrine derivatives were synthesized and showed promising anticancer effects against a human tumor breast cancer cell line MCF7 (Ghorab et al., 2014).
Antimicrobial Activity :
- Synthesis of new pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives containing pyridine moiety resulted in compounds with potential antimicrobial activities (Abdelriheem et al., 2017).
Safety And Hazards
Safety and hazards analysis involves understanding the potential risks associated with handling or using the compound. This includes toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved.
properties
IUPAC Name |
N'-hydroxy-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-11(15-19)7-16-3-4-17-9(12(16)18)6-8(14-17)10-2-1-5-20-10/h1-6,19H,7H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRZEKKMZCYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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